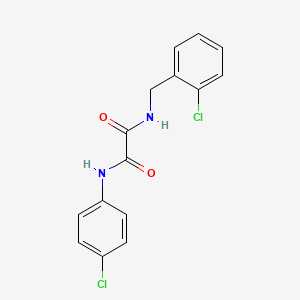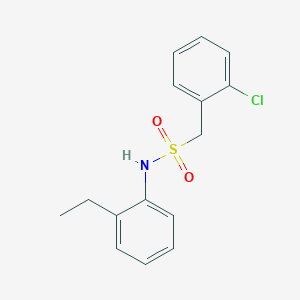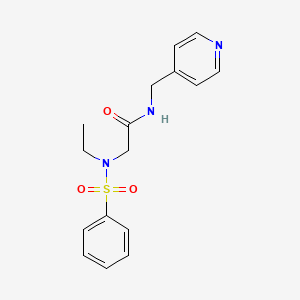
N-(2-chlorobenzyl)-N'-(4-chlorophenyl)ethanediamide
Overview
Description
N-(2-chlorobenzyl)-N'-(4-chlorophenyl)ethanediamide, commonly known as CB-1 antagonist, is a synthetic compound that has gained significant attention in scientific research. It is a selective antagonist of the cannabinoid receptor type 1 (CB1), which is found in the central nervous system.
Mechanism of Action
The CB-1 antagonist works by selectively blocking the N-(2-chlorobenzyl)-N'-(4-chlorophenyl)ethanediamide receptor, which is predominantly found in the brain. The receptor is responsible for regulating various physiological processes such as appetite, reward, and mood. The CB-1 antagonist binds to the receptor and prevents the activation of downstream signaling pathways, resulting in a decrease in appetite and food intake. Additionally, the compound has been shown to reduce the rewarding effects of drugs of abuse, making it a potential treatment for addiction.
Biochemical and Physiological Effects
The CB-1 antagonist has several biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models. Additionally, the compound has been found to reduce the rewarding effects of drugs of abuse, making it a potential treatment for addiction. The CB-1 antagonist has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of CB-1 antagonist is its selectivity for the N-(2-chlorobenzyl)-N'-(4-chlorophenyl)ethanediamide receptor. This allows for targeted modulation of the receptor without affecting other physiological processes. Furthermore, the compound has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of CB-1 antagonist is its poor solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research on CB-1 antagonist. One potential avenue is the development of more potent and selective CB-1 antagonists. Additionally, the compound's potential therapeutic applications in the treatment of obesity, addiction, and anxiety disorders warrant further investigation. Furthermore, the use of CB-1 antagonist in combination with other drugs may enhance its therapeutic efficacy. Finally, the development of novel drug delivery systems may overcome the compound's poor solubility and improve its bioavailability.
Conclusion
In conclusion, CB-1 antagonist is a synthetic compound that has gained significant attention in scientific research. The compound's selectivity for the N-(2-chlorobenzyl)-N'-(4-chlorophenyl)ethanediamide receptor and its potential therapeutic applications in the treatment of obesity, addiction, and anxiety disorders make it a promising candidate for drug development. Further research is needed to fully understand the compound's mechanism of action and to explore its potential therapeutic benefits.
Scientific Research Applications
The CB-1 antagonist has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of obesity, addiction, and anxiety disorders. The compound works by blocking the N-(2-chlorobenzyl)-N'-(4-chlorophenyl)ethanediamide receptor, which is responsible for regulating appetite, reward, and mood. Several preclinical studies have demonstrated the efficacy of CB-1 antagonist in reducing food intake and body weight in animal models. Furthermore, clinical trials have shown promising results in the treatment of obesity and addiction.
properties
IUPAC Name |
N'-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c16-11-5-7-12(8-6-11)19-15(21)14(20)18-9-10-3-1-2-4-13(10)17/h1-8H,9H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCDLSUSFTXGEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]oxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl {3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4394947.png)


![N-(1,1-dioxidotetrahydro-3-thienyl)-2-fluoro-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B4394971.png)
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B4394978.png)
![N-isopropyl-2,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4394985.png)
![ethyl {4-[(4-methoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B4394986.png)
![({1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4394991.png)
![N,N'-(5-methyl-1,3-phenylene)bis[2-(2-pyridinylthio)acetamide]](/img/structure/B4394997.png)


![1-(methylsulfonyl)-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4395034.png)

![methyl 4-[({[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4395045.png)